molecular formula C6H10Cl2N2O B7946729 (4-Chlorophenyl)hydrazine hydrochloride hydrate

(4-Chlorophenyl)hydrazine hydrochloride hydrate

Cat. No.: B7946729
M. Wt: 197.06 g/mol
InChI Key: PZOOJSWCXWTGFM-UHFFFAOYSA-N
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Description

(4-Chlorophenyl)hydrazine hydrochloride hydrate is a chemical compound with the molecular formula C6H8Cl2N2·H2O. It is a crystalline powder that ranges in color from white to pink. This compound is primarily used as an intermediate in the synthesis of various pharmaceuticals and agrochemicals.

Preparation Methods

Synthetic Routes and Reaction Conditions

(4-Chlorophenyl)hydrazine hydrochloride hydrate can be synthesized through the reduction of 4-chloronitrobenzene using hydrazine hydrate in the presence of a catalyst. The reaction typically occurs under reflux conditions with ethanol as the solvent. The resulting product is then treated with hydrochloric acid to obtain the hydrochloride salt.

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale reduction processes using similar methods as described above. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure high-quality output.

Chemical Reactions Analysis

Types of Reactions

(4-Chlorophenyl)hydrazine hydrochloride hydrate undergoes various types of chemical reactions, including:

    Oxidation: It can be oxidized to form 4-chlorophenyl diazene.

    Reduction: It can be further reduced to form 4-chloroaniline.

    Substitution: It can participate in nucleophilic substitution reactions to form various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Hydrazine hydrate and sodium borohydride are commonly used reducing agents.

    Substitution: Reactions often involve alkyl halides or acyl chlorides under basic conditions.

Major Products

    Oxidation: 4-Chlorophenyl diazene.

    Reduction: 4-Chloroaniline.

    Substitution: Various substituted phenylhydrazines.

Scientific Research Applications

(4-Chlorophenyl)hydrazine hydrochloride hydrate is used in a variety of scientific research applications:

    Chemistry: It serves as a building block in the synthesis of complex organic molecules.

    Biology: It is used in the study of enzyme inhibition and protein interactions.

    Medicine: It is an intermediate in the synthesis of pharmaceuticals, including anti-tumor and anti-inflammatory agents.

    Industry: It is used in the production of agrochemicals and dyes.

Mechanism of Action

The mechanism of action of (4-Chlorophenyl)hydrazine hydrochloride hydrate involves its interaction with various molecular targets. In biological systems, it can inhibit specific enzymes by forming covalent bonds with active site residues. This inhibition can lead to the modulation of metabolic pathways and cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • 4-Bromophenylhydrazine hydrochloride
  • 4-Fluorophenylhydrazine hydrochloride
  • 4-(Trifluoromethyl)phenylhydrazine
  • 2,4-Dichlorophenylhydrazine hydrochloride

Uniqueness

(4-Chlorophenyl)hydrazine hydrochloride hydrate is unique due to its specific reactivity and the nature of the chlorine substituent, which influences its chemical behavior and biological activity. Compared to its analogs, it offers distinct advantages in certain synthetic applications and biological studies.

Properties

IUPAC Name

(4-chlorophenyl)hydrazine;hydrate;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7ClN2.ClH.H2O/c7-5-1-3-6(9-8)4-2-5;;/h1-4,9H,8H2;1H;1H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PZOOJSWCXWTGFM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1NN)Cl.O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10Cl2N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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